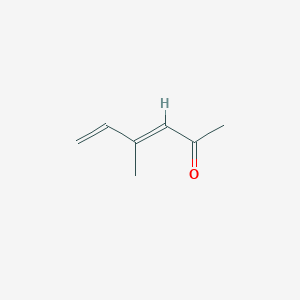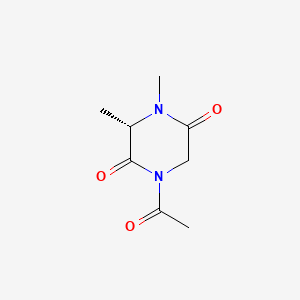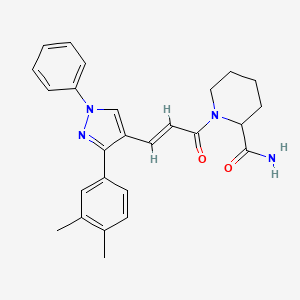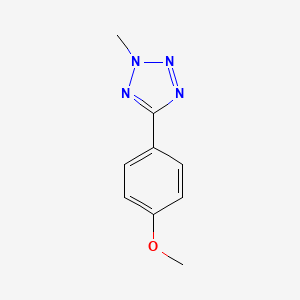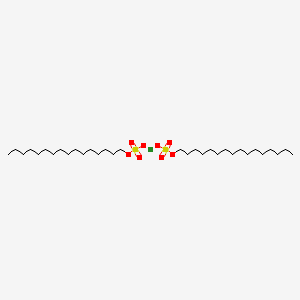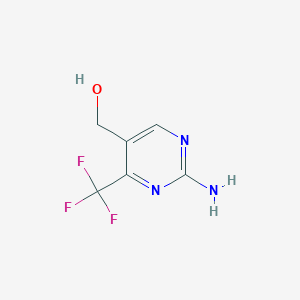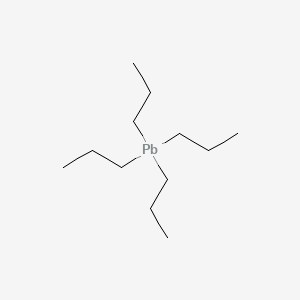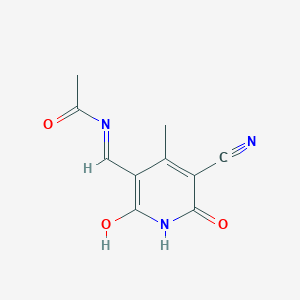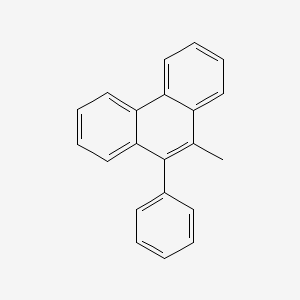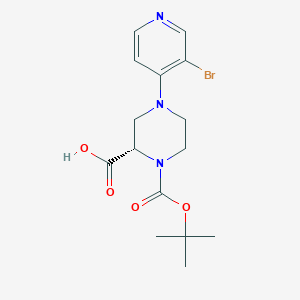![molecular formula C21H30O2 B13733104 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is a chemical compound known for its diverse applications in various fields. It is a type of resorcinol derivative, which is a class of compounds characterized by a benzene ring bearing two hydroxyl groups at positions 1 and 3 with significant pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves several steps. One common method involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions . The reaction typically requires a catalyst, such as boron trifluoride etherate, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cannabidiol from Cannabis sativa L. plants. The extraction process typically includes supercritical CO2 extraction, which is a method that uses carbon dioxide under high pressure and low temperature to isolate, preserve, and maintain the purity of the compound . This method is preferred due to its efficiency and ability to produce high-purity cannabidiol.
化学反应分析
Types of Reactions
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohol derivatives .
科学研究应用
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutraceuticals.
作用机制
The mechanism of action of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves its interaction with various molecular targets and pathways. It primarily interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system . This interaction modulates various physiological processes, including pain perception, immune response, and inflammation. Additionally, it influences other signaling pathways, such as the serotonin and vanilloid receptors, contributing to its broad pharmacological effects .
相似化合物的比较
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is unique compared to other similar compounds due to its non-psychoactive nature and diverse pharmacological properties. Similar compounds include:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of Cannabis sativa L., known for its psychoactive effects.
Cannabinol (CBN): A mildly psychoactive cannabinoid with sedative properties.
Cannabigerol (CBG): A non-psychoactive cannabinoid with potential therapeutic benefits.
This compound stands out due to its safety profile and broad range of applications in various fields.
属性
分子式 |
C21H30O2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
4-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19?/m0/s1 |
InChI 键 |
YWEZXUNAYVCODW-OYKVQYDMSA-N |
手性 SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CC[C@H]2C(=C)C)C |
规范 SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


